2-Methyl-6-nitroquinoxaline
Overview
Description
“2-Methyl-6-nitroquinoxaline” is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “this compound”, has been a subject of research for many years . Quinoxaline can be synthesized by adopting green chemistry principles . Various methods of synthetic strategies have been presented for the synthesis of quinoxaline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H7N3O2 .
Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 189.17 and a molecular formula of C9H7N3O2 .
Scientific Research Applications
Antibacterial Properties
2-Methyl-6-nitroquinoxaline and its derivatives have shown significant promise in antibacterial applications. A study synthesized 3-methyl-6-nitroquinoxaline-2-one with a hydrazine moiety and tested their antibacterial properties against various bacterial strains. The compounds demonstrated promising antibacterial properties, suggesting potential for developing new antibiotics to combat pathogenic bacteria resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Chemical Synthesis and Reactions
The compound has been a subject of interest in the field of chemical synthesis. Studies have explored its reactions under various conditions, leading to the formation of different derivatives. For example, one research detailed the nitration of 2-hydroxyquinoxaline to form 2-hydroxy-6-nitroquinoxaline (Otomasu & Yoshida, 1960). Another study investigated the regioselectivity in the reaction of nitroquinoxaline-N-oxides with phosphoryl chloride (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).
Applications in Neuroscience
Research has also explored the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a derivative of this compound, in neuroscience. CNQX is known to block non-N-methyl-D-aspartate (non-NMDA) receptors, which has implications in studying synaptic transmission in neural systems (Yamada, Dubinsky, & Rothman, 1989).
Photochemical Studies
The compound's derivatives have been studied in photochemical reactions. For instance, an electron spin resonance spectroscopy study investigated the photochemical reactions of 2-methyl-3-acetylquinoxaline, revealing insights into the formation of stable nitroxide radicals (Wang & Feng, 1989).
Mechanism of Action
Target of Action
Quinoxaline derivatives, a group to which 2-methyl-6-nitroquinoxaline belongs, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to have a wide range of biological importance, suggesting that they may affect multiple pathways .
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological effects, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, to which 2-Methyl-6-nitroquinoxaline belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and properties of the quinoxaline derivative .
Cellular Effects
Quinoxaline derivatives have been shown to have various effects on cells . For instance, some quinoxaline derivatives have been found to inhibit the growth of infected cells
Molecular Mechanism
Quinoxaline derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of quinoxaline derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of quinoxaline derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that quinoxaline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoxaline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinoxaline derivatives can be localized in various subcellular compartments .
Properties
IUPAC Name |
2-methyl-6-nitroquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQHNDESNJXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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